molecular formula C26H36NO2P B12841735 N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16-pentaen-13-amine

N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16-pentaen-13-amine

Cat. No.: B12841735
M. Wt: 425.5 g/mol
InChI Key: PTXIBXDPTUXENV-UHFFFAOYSA-N
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Description

N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.0²,¹¹.0³,⁸.0¹⁸,²³]tricosa-1(15),2(11),3,8,9,16-pentaen-13-amine is a complex polycyclic compound featuring a pentacyclic framework with fused oxa (oxygen) and phospha (phosphorus) heteroatoms. The structure includes:

  • A 23-membered tricosa backbone with five fused rings.
  • Two isopropyl groups attached to the phosphorus atom at position 13.
  • Oxygen atoms at positions 12 and 14, forming dioxa bridges.

Properties

Molecular Formula

C26H36NO2P

Molecular Weight

425.5 g/mol

IUPAC Name

N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16-pentaen-13-amine

InChI

InChI=1S/C26H36NO2P/c1-17(2)27(18(3)4)30-28-23-15-13-19-9-5-7-11-21(19)25(23)26-22-12-8-6-10-20(22)14-16-24(26)29-30/h13-19,21H,5-12H2,1-4H3

InChI Key

PTXIBXDPTUXENV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)P1OC2=C(C3CCCCC3C=C2)C4=C(O1)C=CC5=C4CCCC5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16-pentaen-13-amine involves multiple steps, typically starting with the preparation of the core pentacyclic structure. This is followed by the introduction of the phosphorus and oxygen atoms through specific reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16-pentaen-13-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the phosphorus atom.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction could produce phosphines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16-pentaen-13-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of new materials with specific properties, such as catalysts and polymers.

Mechanism of Action

The mechanism by which N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16-pentaen-13-amine exerts its effects involves its interaction with molecular targets. The phosphorus atom can form bonds with various substrates, facilitating catalytic processes. The compound’s structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Structural Analogs with Modified Substituents

A closely related compound, 10-[[13-(dimethylamino)-12,14-dioxa-13-phosphapentacyclo[13.8.0.0²,¹¹.0³,⁸.0¹⁸,²³]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl]methoxymethyl]-N,N-dimethyl-... (), shares the same pentacyclic core but differs in substituents:

  • Phosphorus substituents: Dimethylamino groups replace the diisopropyl groups on phosphorus.
  • Additional functionalization : A methoxymethyl chain extends from position 10.

Key implications :

  • The dimethylamino groups may enhance solubility in polar solvents compared to the bulkier diisopropyl groups.

Pentacycloundecane Derivatives with Bioactive Moieties

Compounds such as pentacyclo[5.4.0.0²,⁶.0¹⁰,¹⁴.0⁹,¹⁵]undecane-8,11-dione derivatives () feature smaller pentacyclic frameworks (11-membered vs. 23-membered) and incorporate NO-donating nitrobenzoyl groups. Key differences include:

  • Ring system : The undecane backbone lacks phosphorus and has fewer fused rings.
  • Functional groups : Nitrobenzoate esters enable nitric oxide release, suggesting applications in vasodilation or neurotransmission.

Simplified Tricyclic Analogs

Ru-28306 (N,N-dimethyl-2-azatricyclo[6.3.1.0⁴,¹²]dodeca-1(12),3,8,10-tetraen-6-amine) () is a tricyclic compound with a dimethylamino group. Contrasts include:

  • Complexity : Ru-28306’s three fused rings vs. the target compound’s five.
  • Heteroatoms : Ru-28306 contains nitrogen but lacks phosphorus or oxygen bridges.

Functional implications :

  • Simpler structures like Ru-28306 may exhibit better pharmacokinetic profiles (e.g., absorption, metabolism) due to lower molecular weight.
  • The absence of phosphorus in Ru-28306 limits its utility in metal coordination or phosphorylation reactions.

Biological Activity

N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16-pentaen-13-amine is a complex organic compound notable for its unique pentacyclic structure and diverse functional groups, including phosphine and amine functionalities. This compound has garnered attention in various fields such as medicinal chemistry and material science due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C26H26NO2PC_{26}H_{26}NO_2P with a molecular weight of approximately 415.46 g/mol. The intricate structure is characterized by multiple interconnected rings that contribute to its biological activity.

PropertyValue
Molecular FormulaC26H26NO2PC_{26}H_{26}NO_2P
Molecular Weight415.46 g/mol
IUPAC NameThis compound

Preliminary studies suggest that compounds with similar structures exhibit significant biological activities such as:

  • Antimicrobial Activity : Research indicates potential efficacy against various bacterial strains.
  • Anticancer Properties : Some studies have explored the compound's ability to inhibit cancer cell proliferation.
  • Enzyme Inhibition : The compound may act as a biochemical probe or inhibitor in enzymatic reactions.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of structurally related phosphine compounds against Gram-positive and Gram-negative bacteria, demonstrating promising results in inhibiting bacterial growth.
    • Method : Disk diffusion method was employed to assess antibacterial activity.
    • Results : Significant inhibition zones were observed for certain concentrations.
  • Cytotoxicity in Cancer Cells : A series of experiments were conducted to assess the cytotoxic effects on human cancer cell lines.
    • Cell Lines Tested : MCF-7 (breast cancer) and HeLa (cervical cancer).
    • Findings : The compound exhibited dose-dependent cytotoxicity with IC50 values indicating effective concentration ranges.

Comparative Analysis with Similar Compounds

Compound NameBiological Activity
13-Hydroxy-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa...Anticancer and anti-inflammatory
12lambda4,14-dithiapentacyclo...Antimicrobial and enzyme inhibition

The unique structural features of N,N-di(propan-2-yl)-12,14-dioxa... enhance its interaction with biological targets compared to other similar compounds.

Research Applications

N,N-di(propan-2-yl)-12,14-dioxa... has several applications in scientific research:

  • Medicinal Chemistry : Investigated for its potential therapeutic effects.
  • Material Science : Explored for use in developing advanced materials due to its unique properties.
  • Biochemical Research : Utilized as a probe in enzyme studies to understand metabolic pathways.

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